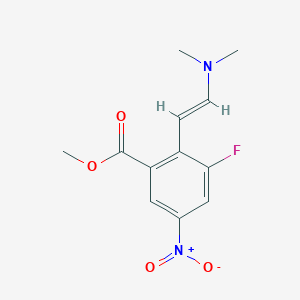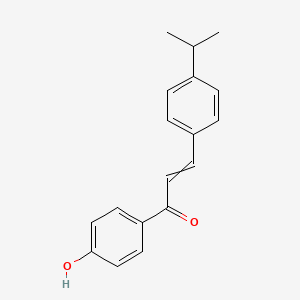
2,5-Dichloro-4-(dimethyl-1,3-thiazol-5-yl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Dichloro-4-(dimethyl-1,3-thiazol-5-yl)pyrimidine is a heterocyclic compound that features both a thiazole and a pyrimidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dichloro-4-(dimethyl-1,3-thiazol-5-yl)pyrimidine typically involves the reaction of 2,5-dichloropyrimidine with 4-(dimethyl-1,3-thiazol-5-yl)amine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.
化学反応の分析
Types of Reactions
2,5-Dichloro-4-(dimethyl-1,3-thiazol-5-yl)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, altering its electronic properties.
Coupling Reactions: The compound can be involved in coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, copper.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 2,5-diamino-4-(dimethyl-1,3-thiazol-5-yl)pyrimidine.
科学的研究の応用
2,5-Dichloro-4-(dimethyl-1,3-thiazol-5-yl)pyrimidine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antiviral agent.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 2,5-Dichloro-4-(dimethyl-1,3-thiazol-5-yl)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interfere with DNA replication processes, leading to its potential use as an anticancer agent.
類似化合物との比較
Similar Compounds
- 2,5-Dichloro-4-(methylthio)pyrimidine
- 2,5-Dichloro-4-(ethylthio)pyrimidine
- 2,5-Dichloro-4-(phenylthio)pyrimidine
Uniqueness
The presence of the dimethyl-1,3-thiazol-5-yl group in 2,5-Dichloro-4-(dimethyl-1,3-thiazol-5-yl)pyrimidine distinguishes it from other similar compounds
特性
分子式 |
C9H7Cl2N3S |
|---|---|
分子量 |
260.14 g/mol |
IUPAC名 |
5-(2,5-dichloropyrimidin-4-yl)-2,4-dimethyl-1,3-thiazole |
InChI |
InChI=1S/C9H7Cl2N3S/c1-4-8(15-5(2)13-4)7-6(10)3-12-9(11)14-7/h3H,1-2H3 |
InChIキー |
FAVODWHIVQIAKD-UHFFFAOYSA-N |
正規SMILES |
CC1=C(SC(=N1)C)C2=NC(=NC=C2Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![9-Methoxy-4-nitro-7h-furo[3,2-g]chromen-7-one](/img/structure/B11853415.png)


![N-[(Z)-dimethylaminomethylideneamino]-6-(dimethylaminomethylideneamino)pyridine-2-carboxamide](/img/structure/B11853421.png)








